Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate
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Overview
Description
Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate is a complex organic compound that features a thiophene ring substituted with a fluorophenyl group and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate typically involves multiple steps, starting with the preparation of the thiophene ring system. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential in treating various diseases, although specific applications would require further research.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-[[5-(2-chlorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate
- Methyl 2-[2-[[5-(2-bromophenyl)thiophene-2-carbonyl]amino]phenyl]acetate
Uniqueness
The presence of the fluorophenyl group in Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c1-25-19(23)12-13-6-2-5-9-16(13)22-20(24)18-11-10-17(26-18)14-7-3-4-8-15(14)21/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZZDBQXHRQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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